Metabolic Stability Modulation: Spiro[3.3]heptane Core Replacement in Sonidegib Analogs
Replacement of the meta-benzene ring in the anticancer drug sonidegib with a spiro[3.3]heptane core significantly alters metabolic stability in human liver microsomes. While not a direct measurement of the target compound itself, this study establishes the profound impact of the spiro[3.3]heptane scaffold on a key ADME parameter relative to a common aromatic pharmacophore, providing class-level evidence for its utility in modulating clearance [1].
| Evidence Dimension | Intrinsic Clearance (CLint) in Human Liver Microsomes |
|---|---|
| Target Compound Data | N/A (Class-level inference for spiro[3.3]heptane core) |
| Comparator Or Baseline | Sonidegib (parent drug): CLint = 18 μL min⁻¹ mg⁻¹; Spiro[3.3]heptane analog (trans-76): CLint = 36 μL min⁻¹ mg⁻¹; Spiro[3.3]heptane analog (cis-76): CLint = 156 μL min⁻¹ mg⁻¹ |
| Quantified Difference | 2.0-fold increase (trans) and 8.7-fold increase (cis) in CLint relative to sonidegib |
| Conditions | Human liver microsome assay; t₁/₂ values: 93 min (sonidegib), 47 min (trans-76), 11 min (cis-76) |
Why This Matters
This class-level data demonstrates that the spiro[3.3]heptane core, which is the foundational scaffold of methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate, can be used to systematically tune metabolic stability, a critical parameter for optimizing drug half-life and dosing regimens.
- [1] Prysiazhniuk, K.; Datsenko, O. P.; Polishchuk, O.; Shulha, S.; Shablykin, O.; Nikandrova, Y.; Horbatok, K.; Bodenchuk, I.; Borysko, P.; Shepilov, D.; Pishel, I.; Kubyshkin, V.; Mykhailiuk, P. K. Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angew. Chem. Int. Ed. 2024, 63 (9), e202316557. View Source
